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Compound of Interest

Compound Name: 1,3-Diphenylpropane-1,2-diol

Cat. No.: B15492227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the

enantioselective synthesis of vicinal diols from alkenes. This reaction employs a catalytic

amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids

to deliver high enantioselectivities for a wide range of substrates.[1][2] The commercially

available "AD-mix" formulations, AD-mix-α and AD-mix-β, contain the osmium catalyst, the

chiral ligand ((DHQ)₂PHAL for α and (DHQD)₂PHAL for β), a re-oxidant (potassium

ferricyanide), and a base (potassium carbonate), simplifying the experimental procedure.[3][4]

Chiral diols are crucial building blocks in the synthesis of numerous natural products and

pharmaceuticals.[4][5]

Data Presentation: Substrate Scope and
Performance
The Sharpless asymmetric dihydroxylation is applicable to a wide variety of alkene substitution

patterns. The choice between AD-mix-α and AD-mix-β determines the absolute configuration of

the resulting diol, with the two mixes providing enantiomeric products.[3] The following table

summarizes the performance of the reaction with representative substrates.
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Alkene
Substrate

Substitution
Pattern

AD-Mix Yield (%)
Enantiomeric
Excess (ee, %)

Styrene Monosubstituted β >99 97 (R)

Styrene Monosubstituted α >99 94 (S)

1-Decene Monosubstituted β 95 97 (R)

1-Decene Monosubstituted α 95 93 (S)

(E)-Stilbene
trans-

Disubstituted
β 98 >99.5 (R,R)

(E)-Stilbene
trans-

Disubstituted
α 98 >99.5 (S,S)

Methyl (E)-

cinnamate

trans-

Disubstituted
β 95 96 (2R,3S)

Methyl (E)-

cinnamate

trans-

Disubstituted
α 95 97 (2S,3R)

(Z)-1-Phenyl-1-

propene
cis-Disubstituted β 75 84 (1R,2S)

(Z)-1-Phenyl-1-

propene
cis-Disubstituted α 75 80 (1S,2R)

1-

Phenylcyclohexe

ne

Trisubstituted β 95 97 (R,R)

1-

Phenylcyclohexe

ne

Trisubstituted α 95 97 (S,S)

Note: Yields and ee values are representative and can be influenced by reaction conditions and

scale.[6]
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This protocol is for a typical Sharpless asymmetric dihydroxylation on a 1 mmol scale.

Materials:

AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene)

tert-Butanol (5 mL per 1 mmol of alkene)

Water (5 mL per 1 mmol of alkene)

Alkene (1.0 mmol)

Methanesulfonamide (CH₃SO₂NH₂) (optional, ~95 mg, 1.0 equiv.)

Sodium sulfite (Na₂SO₃) (1.5 g)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or

AD-mix-β (1.4 g). Add a 1:1 mixture of tert-butanol and water (10 mL total). Stir the mixture at

room temperature until the solids are dissolved.

Methanesulfonamide Addition (if applicable): For 1,2-disubstituted, trisubstituted, or

tetrasubstituted alkenes, add methanesulfonamide (95 mg, 1.0 equiv.).[7] For terminal

monosubstituted alkenes, methanesulfonamide is generally not needed and may even

hinder the reaction.[1]

Cooling and Substrate Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the

alkene (1.0 mmol) to the cooled mixture.
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Reaction Monitoring: Stir the reaction vigorously at 0 °C. For less reactive alkenes, the

reaction may be allowed to proceed at room temperature.[7] Monitor the progress of the

reaction by thin-layer chromatography (TLC).

Quenching: Once the starting material is consumed, quench the reaction by adding solid

sodium sulfite (1.5 g). Stir the mixture for at least one hour at room temperature.

Workup: Add ethyl acetate to the reaction mixture. Separate the organic layer. Extract the

aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine,

and dry over anhydrous sodium sulfate.

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the

crude product by column chromatography on silica gel to obtain the pure diol.

Mandatory Visualizations
Experimental Workflow
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Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.
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Catalytic Cycle
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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Application Notes
Stereoselectivity Mnemonic: The stereochemical outcome of the dihydroxylation can be

predicted using a simple mnemonic. When the alkene is drawn in a horizontal plane, AD-mix-

β adds the two hydroxyl groups to the top face, while AD-mix-α adds them to the bottom

face.[8]

Substrate Reactivity: The reaction is generally faster for electron-rich alkenes. In terms of

substitution patterns, trans-disubstituted alkenes tend to be more reactive and give higher

enantioselectivities than cis-disubstituted alkenes.[8]

Role of Methanesulfonamide: Methanesulfonamide is believed to accelerate the hydrolysis of

the osmate ester intermediate, which is often the rate-limiting step, particularly for sterically

hindered alkenes.[1][2]

Secondary Catalytic Cycle: At high alkene concentrations, a secondary catalytic cycle can

occur where the osmate ester intermediate is oxidized before the diol is released. This can

lead to a decrease in enantioselectivity.[2][9] To suppress this side reaction, it is important to

use a sufficient concentration of the chiral ligand and to add the alkene slowly in some

cases.
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Troubleshooting:

Low Yield: This can be due to an inactive catalyst (use fresh reagents), inappropriate

reaction conditions (temperature, absence of methanesulfonamide for certain substrates),

or issues during workup and purification.[1]

Low Enantioselectivity: This may be caused by the secondary catalytic cycle or the use of

a suboptimal ligand for a particular substrate.

Safety Precautions: Osmium tetroxide is highly toxic and volatile. It should be handled with

extreme caution in a well-ventilated fume hood, and appropriate personal protective

equipment should be worn. The use of the non-volatile potassium osmate salt in the AD-mix

formulations significantly reduces this hazard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15492227#protocol-for-sharpless-asymmetric-
dihydroxylation-to-synthesize-diols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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